![molecular formula C21H21N3OS B5655442 1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,3-diphenylpiperidine](/img/structure/B5655442.png)
1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,3-diphenylpiperidine
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to 1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,3-diphenylpiperidine involves cyclization reactions and the employment of different substituents to introduce variety in the thiadiazole and piperidine structures. These syntheses can be conducted under various conditions, including microwave irradiation and conventional heating, to optimize yields and reaction rates (El-Rahman et al., 2009).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives, including those similar to the compound , has been characterized by spectroscopic methods such as X-ray crystallography, NMR, and IR spectroscopy. These studies reveal details about bond lengths, angles, and overall molecular geometry, which are crucial for understanding the compound's chemical behavior and interactions (Kerru et al., 2019).
Chemical Reactions and Properties
1-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]-3,3-diphenylpiperidine and its analogs participate in various chemical reactions, including cyclization and condensation, which are central to their synthesis. The reactivity is influenced by the functional groups present and the molecular structure. These compounds have shown interactions with different reagents, leading to a variety of products relevant for further chemical modifications (Sah et al., 2014).
Physical Properties Analysis
The physical properties of compounds within this class, including solubility, melting points, and crystalline structure, are determined by their molecular structure and substituents. These properties are essential for the compound's application in different fields and for understanding its stability and storage conditions. Detailed analyses provide insight into how structural differences impact these physical characteristics.
Chemical Properties Analysis
Chemical properties, including acidity, basicity, and reactivity towards other chemical entities, define the potential applications and safety of these compounds. The presence of different functional groups, such as the thiadiazole ring and piperidine moiety, contributes to the compound's chemical behavior under various conditions. Research into these aspects helps in designing new compounds with desired chemical properties and biological activities (Paulrasu et al., 2014).
properties
IUPAC Name |
(3,3-diphenylpiperidin-1-yl)-(4-methylthiadiazol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3OS/c1-16-19(26-23-22-16)20(25)24-14-8-13-21(15-24,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12H,8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPLTYNNIUZQLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N2CCCC(C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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